molecular formula C20H24N6O3 B2916139 2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1171469-57-0

2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Katalognummer: B2916139
CAS-Nummer: 1171469-57-0
Molekulargewicht: 396.451
InChI-Schlüssel: OFLKZZUPVXZWAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 2,3-dimethoxy groups. The benzamide moiety is connected via an ethylamino linker to a pyrimidine ring, which is further functionalized with a methyl group at position 2 and a 2-methylimidazol-1-yl group at position 6. However, detailed pharmacological data for this compound remain unavailable in the provided evidence.

Eigenschaften

IUPAC Name

2,3-dimethoxy-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-24-17(12-18(25-13)26-11-10-21-14(26)2)22-8-9-23-20(27)15-6-5-7-16(28-3)19(15)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLKZZUPVXZWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,3-Dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic compound with a complex structure that includes a benzamide moiety and various heterocycles. Its molecular formula is C20H24N6O3, and it has garnered interest for its potential biological activities, particularly in the fields of oncology and immunology.

Structural Characteristics

The compound features:

  • Benzamide core : Known for its role in various biological activities.
  • Dimethoxy groups : These may enhance lipophilicity and biological activity.
  • Imidazole and pyrimidine rings : These heterocycles are often associated with pharmacological effects.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

1. Antitumor Activity

Preliminary studies suggest that 2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide may exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines such as MV4-11 and MOLM13 at concentrations around 0.3 µM .

The compound's mechanism may involve:

  • Inhibition of kinase pathways : Similar compounds have been noted for their ability to down-regulate phospho-ERK1/2 and p-p70S6K, crucial components in the MAPK signaling pathway .
  • Induction of cell cycle arrest : Antitumor agents often induce G0/G1 phase arrest, which has been observed in related compounds with IC50 values ranging from 14 to 50 nM against BRAF mutant lines .

Case Studies and Research Findings

A detailed examination of related compounds provides insight into the potential efficacy of 2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide:

CompoundTargetIC50 (µM)Effect
AZD6244MEK1/20.3Inhibits proliferation in MV4-11 cells
PD0325901MAPK20Inhibits pMAPK in lung tissue

Notable Findings

In a study focusing on similar compounds, it was found that:

  • The EC50 values for inhibition of pMAPK were calculated to be around 20 ng/ml, indicating effective concentrations for therapeutic action .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Feature Target Compound Analog Compound (CAS 1170019-55-2)
Core Functional Group Benzamide (CONH-) Benzenesulfonamide (SO2NH-)
Pyrimidine Substituents 2-Methyl, 6-(2-methylimidazol-1-yl) 6-(3,5-dimethylpyrazol-1-yl)
Aromatic Substitutions 2,3-Dimethoxybenzamide 4-Methoxy-2,3-dimethylbenzenesulfonamide
Molecular Formula Not fully specified in evidence C20H26N6O3S
Potential Pharmacophores Imidazole (hydrogen bonding/metal coordination) Pyrazole (hydrogen bonding)

Implications of Structural Differences

Functional Groups: The benzamide in the target compound may offer different solubility and membrane permeability profiles compared to the sulfonamide in the analog.

The 2,3-dimethoxy vs. 4-methoxy-2,3-dimethyl substitutions on the aromatic ring could alter electronic effects (e.g., electron-donating vs. steric hindrance), impacting receptor affinity.

Synthetic Feasibility :

  • The imidazole-containing target compound may present greater synthetic challenges due to the need for regioselective imidazole functionalization, whereas pyrazole derivatives are often more straightforward to synthesize.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.